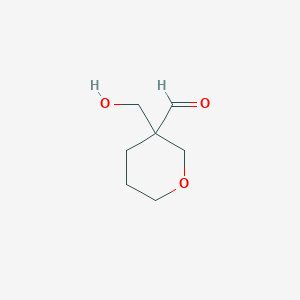

3-(Hydroxymethyl)oxane-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-(hydroxymethyl)oxane-3-carbaldehyde |

InChI |

InChI=1S/C7H12O3/c8-4-7(5-9)2-1-3-10-6-7/h4,9H,1-3,5-6H2 |

InChI Key |

KFKISUQURAEKMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)(CO)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxymethyl Oxane 3 Carbaldehyde

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis provides a powerful framework for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. For 3-(Hydroxymethyl)oxane-3-carbaldehyde, the primary challenge lies in the creation of the 3,3-disubstituted oxane core, where two distinct one-carbon oxygenated functional groups are attached to the same carbon atom.

A primary retrosynthetic disconnection (Figure 1) involves the C-O bonds of the oxane ring. This leads to an acyclic precursor, a substituted 1,5-pentanediol derivative. The formation of the oxane ring can be envisioned through an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization. This disconnection simplifies the target to an acyclic precursor where the key 3,3-disubstitution pattern must be established.

Further disconnection of the acyclic precursor focuses on the formation of the carbon-carbon bonds. A plausible strategy involves the use of a Michael addition to a suitably substituted α,β-unsaturated acceptor. This approach would allow for the convergent assembly of the carbon skeleton. Another key disconnection is the interconversion of the functional groups at the C3 position. The carbaldehyde and hydroxymethyl groups can be derived from a common precursor, such as a diester or a cyano-ester, through selective reduction and oxidation steps. This simplifies the immediate precursor to a molecule with two identical or easily differentiable functional groups at the C3 position.

Figure 1: Key Retrosynthetic Disconnections for this compound

| Disconnection | Precursor | Synthetic Strategy |

| C-O bond (Oxane ring) | Acyclic 1,5-diol derivative | Intramolecular Williamson ether synthesis or acid-catalyzed cyclization |

| C-C bond (Carbon skeleton) | Michael acceptor and nucleophile | Michael addition |

| Functional Group Interconversion | 3,3-diester or cyano-ester oxane | Selective reduction and oxidation |

Classical and Established Synthetic Routes to the Oxane Core

The construction of the oxane ring is a well-established field in organic synthesis, with numerous methods developed over the years. These can be broadly categorized into linear and convergent approaches.

Multi-Step Linear and Convergent Approaches

Convergent syntheses, in contrast, involve the independent synthesis of key fragments of the target molecule, which are then combined at a late stage. For the target molecule, a convergent approach could involve the synthesis of a fragment containing the C3-disubstituted unit and another fragment that will form the remainder of the oxane ring. This strategy is generally more efficient and allows for greater flexibility in modifying the synthesis. A concise convergent synthesis of a tetrahydropyranyl side chain has been achieved using Julia–Kocienski olefination for segment coupling, highlighting the power of such strategies nih.gov.

Key Precursors and Reaction Sequences

The synthesis of the oxane core often relies on intramolecular cyclization of a δ-hydroxy alkene or a 1,5-diol derivative. Some key reaction sequences include:

Intramolecular Williamson Ether Synthesis: This classic method involves the deprotonation of a hydroxyl group in a halo-alcohol to form an alkoxide, which then displaces an intramolecular halide to form the cyclic ether. For the target molecule, a precursor such as a 5-halo-2,2-bis(functionalized methyl)pentan-1-ol would be required.

Acid-Catalyzed Cyclization: The treatment of a 1,5-diol with an acid catalyst can lead to the formation of an oxane ring through dehydration. This method is straightforward but may be limited by the stability of the functional groups to acidic conditions.

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. Intramolecular variants of the Prins cyclization are powerful tools for the stereoselective synthesis of substituted tetrahydropyrans.

The introduction of the 3,3-disubstituted pattern is a critical step. A common strategy is to start with a molecule that already contains a quaternary center, such as a substituted malonic ester. This can then be elaborated to form the acyclic precursor for cyclization.

Modern and Emerging Synthetic Paradigms

Recent advances in synthetic methodology offer more elegant and efficient solutions for the construction of complex molecules like this compound. These include asymmetric synthesis and the use of catalytic methods.

Asymmetric Synthesis and Enantiocontrol Strategies

Since the target molecule is chiral, its synthesis in an enantiomerically pure form is highly desirable. Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. Several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as carbohydrates or amino acids, and transforms them into the target molecule.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction, leading to the formation of one enantiomer in excess. Organocatalysis and transition-metal catalysis are the two main pillars of asymmetric catalysis.

For the synthesis of the target molecule, an asymmetric Michael addition to introduce the C3-disubstituted center enantioselectively would be a powerful strategy. Alternatively, an asymmetric Prins cyclization could be employed to construct the oxane ring with high enantiocontrol.

Catalytic Pathways (e.g., Organocatalysis, Transition Metal Catalysis)

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste.

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For the construction of oxanes, organocatalytic methods such as intramolecular oxa-Michael additions have been developed to afford tetrahydropyrans with high enantioselectivity. A diastereo- and enantioselective Michael/Henry/ketalization sequence using a bifunctional quinine-based squaramide organocatalyst has been reported for the synthesis of highly functionalized tetrahydropyrans mdpi.com.

Transition Metal Catalysis: Transition metals are widely used as catalysts in organic synthesis. For oxane synthesis, transition metal-catalyzed reactions such as intramolecular hydroalkoxylation of alkenes and ring-closing metathesis are powerful tools. Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is a versatile method for the synthesis of tetrahydropyrans nih.gov. Furthermore, indium trichloride has been shown to mediate the diastereoselective cyclization of homoallyl alcohols with aldehydes to produce polysubstituted tetrahydropyrans organic-chemistry.org.

Process Development and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, gram-scale synthesis within an academic setting introduces a host of practical challenges. These considerations are crucial for producing sufficient quantities of this compound for further study. The principles of green chemistry, including atom economy and the use of less hazardous reagents, are also important considerations in modern synthetic chemistry. nih.gov

A primary concern in scaling up any synthesis is the cost and availability of starting materials and reagents. For a multi-step synthesis of a complex molecule like this compound, the cumulative cost of reagents can become substantial. Therefore, the selection of a synthetic route that utilizes inexpensive and readily available starting materials is highly desirable.

Reaction conditions that are amenable to scale-up are another critical factor. Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult and hazardous to perform on a larger scale. The use of flow chemistry can offer advantages in terms of precise control over reaction parameters and improved safety for highly exothermic or hazardous reactions. ijrpr.com

Purification of the final compound and intermediates is often a major bottleneck in scale-up. Chromatographic purification, which is commonly used in small-scale synthesis, can become impractical and time-consuming for larger quantities. The development of crystallization or distillation procedures for purification is often necessary for efficient scale-up.

The thermal stability of reactants, intermediates, and the final product must also be carefully evaluated. Exothermic reactions can pose a significant safety risk on a larger scale if not properly controlled. Reaction calorimetry can be used to study the heat flow of a reaction and develop appropriate cooling protocols.

Table 2: Key Considerations for Academic Scale-Up

| Consideration | Potential Challenge for this compound Synthesis | Mitigation Strategy |

|---|---|---|

| Cost of Reagents | Multi-step synthesis may require expensive catalysts or protecting groups. | Route scouting to identify pathways with cheaper starting materials. |

| Reaction Safety | Potentially exothermic or hazardous steps (e.g., oxidations). | Use of reaction calorimetry, flow chemistry, or milder reagents. |

| Purification | Difficulty in separating the target compound from byproducts on a large scale. | Development of non-chromatographic purification methods like crystallization. |

| Reaction Time | Long reaction times can be inefficient for producing larger quantities. | Optimization of reaction conditions (temperature, concentration, catalyst loading). |

| Waste Generation | Use of stoichiometric reagents and solvents can generate significant waste. | Employing catalytic methods and solvent recycling where possible. |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl Oxane 3 Carbaldehyde

Reactivity Profiles of the Carbaldehyde Moiety

The carbaldehyde group is a key center for chemical transformations due to the electrophilic nature of its carbonyl carbon. The carbon-oxygen double bond is polarized, rendering the carbon atom susceptible to attack by a wide array of nucleophiles.

Nucleophilic Addition Reactions and Derivatives

Nucleophilic addition is the most fundamental reaction of the carbaldehyde group. masterorganicchemistry.com In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.org This alkoxide intermediate is typically protonated in a subsequent step to yield a neutral addition product. libretexts.org The reaction can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com

The steric hindrance around the aldehyde in 3-(Hydroxymethyl)oxane-3-carbaldehyde, being attached to a quaternary center, may influence the rate of nucleophilic attack compared to unhindered aldehydes. Common nucleophilic addition reactions applicable to this compound include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add irreversibly to the aldehyde, yielding a secondary alcohol upon workup. masterorganicchemistry.com

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond. This is a crucial method for carbon-carbon double bond formation.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can reversibly form an acetal. Intramolecularly, the neighboring primary hydroxyl group can react to form a bicyclic hemiacetal or, with an external alcohol, a full acetal, which can serve as a protecting group for the aldehyde.

| Reaction Type | Nucleophile/Reagent | Product Class |

|---|---|---|

| Organometallic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Cyanohydrin Formation | Sodium Cyanide (NaCN), Acid | Cyanohydrin |

| Wittig Olefination | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Acetal Formation | Alcohol (R'-OH), Acid Catalyst | Acetal |

Oxidation and Reduction Pathways

The aldehyde functional group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of an aldehyde to a carboxylic acid is a common transformation. ucr.edu Various oxidizing agents can achieve this, often under mild conditions. organic-chemistry.org

Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone) or potassium dichromate (K₂Cr₂O₇) in sulfuric acid are effective but harsh. libretexts.org

Tollens' Reagent: A milder method involving silver nitrate (B79036) in an ammonia (B1221849) solution selectively oxidizes aldehydes, producing a silver mirror.

Pinnick Oxidation: This method uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) and a chlorine scavenger, and is highly effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

Reduction: The carbaldehyde can be reduced to the corresponding primary hydroxyl group, converting the starting material into 3,3-bis(hydroxymethyl)oxane.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes. Lithium aluminum hydride (LiAlH₄) is a more powerful reagent that also accomplishes this transformation.

Catalytic Hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni) can also reduce the aldehyde to an alcohol.

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Oxidation | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Carboxylic Acid |

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄ | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Condensation and Cyclization Reactions

Aldehydes are excellent substrates for condensation reactions, which involve the formation of a larger molecule, often with the elimination of a small molecule like water.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malonic esters). The reaction is typically base-catalyzed and yields a C=C double bond. nih.gov

Aldol (B89426) and Related Condensations: While this compound lacks α-hydrogens and cannot self-condense via a typical aldol reaction, it can act as the electrophilic partner in a crossed-aldol condensation with another enolizable aldehyde or ketone.

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group is a versatile functional handle that can undergo a variety of transformations, including nucleophilic substitution, protection, and oxidation.

Esterification, Etherification, and Protecting Group Strategies

To achieve selective reactions at the aldehyde, it is often necessary to temporarily mask the reactive hydroxyl group. This is accomplished through the use of protecting groups. organic-chemistry.org An ideal protecting group is easy to install, stable to the desired reaction conditions, and can be removed cleanly and in high yield. uchicago.edu

Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Acetate and benzoate (B1203000) esters are common choices for protection.

Etherification: Formation of an ether provides a more robust protecting group. The Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can be used. Benzyl (Bn) ethers are particularly useful as they can be removed by hydrogenolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are widely used due to their ease of installation and selective removal using fluoride (B91410) ion sources. numberanalytics.com

| Protecting Group | Abbreviation | Reagents for Introduction | Conditions for Removal |

|---|---|---|---|

| Acetate | Ac | Acetic Anhydride, Pyridine | K₂CO₃/Methanol or Aqueous Base |

| Benzyl Ether | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl Ether | TBS/TBDMS | TBSCl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

| Triisopropylsilyl Ether | TIPS | TIPSCl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

Oxidation to Carboxylic Acid Derivatives

The primary hydroxyl group can be oxidized to a carboxylic acid. khanacademy.org This transformation typically proceeds through an intermediate aldehyde. Performing this oxidation selectively in the presence of the existing aldehyde group in this compound presents a significant challenge.

A direct, one-pot oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Jones reagent would likely oxidize both the primary alcohol and the original aldehyde, leading to a dicarboxylic acid derivative.

To achieve selective oxidation of the hydroxyl group, a multi-step strategy is required:

Protection of the Aldehyde: The carbaldehyde group must first be protected, for example, as a dithioacetal or an acetal.

Oxidation of the Alcohol: The now-free primary alcohol can be oxidized to a carboxylic acid using a two-step procedure (e.g., Swern or Dess-Martin oxidation to the aldehyde, followed by Pinnick oxidation) or a direct method with a strong oxidant.

Deprotection: The protecting group on the original aldehyde is removed to reveal the desired product, 3-formyl-oxane-3-carboxylic acid.

This strategic application of protecting groups is fundamental in the synthetic chemistry of polyfunctional molecules. bham.ac.uk

Elucidation of Reaction Mechanisms and Kinetic Studies

While no specific mechanistic or kinetic studies for this compound have been reported, the mechanisms of its expected reactions can be inferred from well-established principles of organic chemistry.

Mechanism of Functional Group Interconversions:

Aldehyde Reduction: The reduction of the aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (from BH₄⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent (e.g., methanol) to yield the primary alcohol.

Alcohol Oxidation (TEMPO-catalyzed): In a TEMPO-catalyzed oxidation, the primary alcohol reacts with the active N-oxoammonium ion species (generated from TEMPO and a co-oxidant). This step involves a hydride transfer from the alcohol's α-carbon to the oxoammonium species, forming the aldehyde, the reduced hydroxylamine (B1172632) form of TEMPO, and a proton. The co-oxidant then regenerates the active TEMPO species, completing the catalytic cycle.

Mechanism of Ring-Opening: An acid-catalyzed ring-opening mechanism would begin with the protonation of the ring oxygen atom. This is followed by the cleavage of one of the C-O bonds to form a secondary carbocation stabilized by the adjacent oxygen (an oxocarbenium ion). This cation is then trapped by a nucleophile present in the reaction mixture. Kinetic studies on the hydrolysis of simple tetrahydropyran-2-yl acetals have shown that such reactions proceed via an Aₐₗ-1 mechanism, where the formation of the oxocarbenium ion is the rate-limiting step. rsc.org

Kinetic Studies: There is no available literature on the kinetic studies of this compound. However, kinetic data from related systems provide insight. For example, studies on the gas-phase reaction of OH radicals with tetrahydrofuran (B95107) (the five-membered ring analogue) have been conducted to understand its atmospheric chemistry, revealing that the reaction proceeds via H-atom abstraction from the carbon atoms adjacent to the ether oxygen. researchgate.net Similar kinetic analyses for oxane derivatives often focus on hydride transfer reactions or hydrolysis rates, which can be correlated with substituent effects. mdpi.com Any future kinetic investigation of this compound would likely focus on the relative rates of reduction or oxidation of its two functional groups or the kinetics of its stability under acidic conditions.

Interactive Table 2: Summary of Expected Reactivity

| Section | Reaction Type | Key Reagents/Conditions | Expected Product(s) | Mechanistic Pathway |

|---|---|---|---|---|

| 3.2.3 | Selective Aldehyde Reduction | NaBH₄, CH₃OH | 3,3-bis(hydroxymethyl)oxane | Nucleophilic Addition |

| 3.2.3 | Alcohol/Aldehyde Oxidation | KMnO₄ or Jones Reagent | Oxane-3,3-dicarboxylic acid | Oxidation |

| 3.3.1 | Ring-Opening | Strong Acid (e.g., HBr) | Acyclic halo-polyol | Sₙ1-like via oxocarbenium ion |

| 3.3.2 | Substitution on Ring | Not feasible | No reaction | N/A |

Synthesis and Exploration of Derivatives and Analogues of 3 Hydroxymethyl Oxane 3 Carbaldehyde

Structural Modifications and Functionalization Strategies

The dual functionality of 3-(hydroxymethyl)oxane-3-carbaldehyde, namely the hydroxyl and aldehyde groups, allows for a wide range of structural modifications. These modifications can be targeted to alter the molecule's physical and chemical properties.

The aldehyde group is a versatile handle for various chemical transformations. It can readily undergo nucleophilic addition reactions, allowing for the introduction of a wide array of substituents. For instance, Grignard reactions or organolithium additions can be employed to introduce alkyl, aryl, or vinyl groups, leading to the formation of secondary alcohols. Subsequent oxidation of these alcohols would yield the corresponding ketones.

Furthermore, the aldehyde can be a key participant in condensation reactions. For example, reaction with amines can form Schiff bases, which can be further reduced to secondary amines. The Wittig reaction offers a pathway to introduce carbon-carbon double bonds, providing access to alkenyl derivatives. Methodologies established for similar heterocyclic carbaldehydes, such as chromene- and quinoline-3-carbaldehydes, can be adapted for these transformations. mdpi.com

The hydroxymethyl group also presents opportunities for functionalization. It can be esterified or etherified to introduce different functional groups, thereby modulating properties like solubility and polarity. Oxidation of the hydroxymethyl group to a carboxylic acid would provide another functional handle for further derivatization, such as amidation.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Aldehyde | Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Secondary Alcohol |

| Aldehyde | Wittig Reaction | Phosphonium Ylides (Ph3P=CHR) | Alkene |

| Aldehyde | Reductive Amination | Amines (R-NH2), NaBH3CN | Secondary Amine |

| Hydroxymethyl | Esterification | Acyl Chlorides (R-COCl), Carboxylic Anhydrides ((RCO)2O) | Ester |

| Hydroxymethyl | Etherification | Alkyl Halides (R-X), Williamson Ether Synthesis | Ether |

| Hydroxymethyl | Oxidation | PCC, DMP | Aldehyde (if further oxidized to Carboxylic Acid) |

Synthesis of Chiral Analogues and Stereoisomers

The synthesis of chiral analogues and the separation of stereoisomers are crucial for understanding the three-dimensional aspects of molecular properties. The oxane ring in this compound contains a stereocenter at the C3 position. While the parent molecule is achiral due to the presence of two identical substituents at this position (in terms of leading to a plane of symmetry if the ring is considered flat), any modification that differentiates the two substituents at C3 or introduces new chiral centers will result in stereoisomers.

Asymmetric synthesis methodologies can be employed to introduce chirality. For example, the use of chiral catalysts in nucleophilic additions to the aldehyde can lead to the formation of enantiomerically enriched secondary alcohols. nih.gov Similarly, asymmetric reduction of a ketone precursor could yield chiral alcohols.

The synthesis of diastereomers can be achieved by introducing a second chiral center. For instance, reacting the aldehyde with a chiral nucleophile would result in a mixture of diastereomers, which could potentially be separated by chromatography. The principles of stereoselective synthesis, often applied in the preparation of complex natural product analogues, can be a guide for these synthetic efforts. nih.gov

| Stereoisomer Type | Synthetic Strategy | Key Reagents/Catalysts |

| Enantiomers | Asymmetric addition to aldehyde | Chiral ligands (e.g., BINOL), organocatalysts |

| Enantiomers | Asymmetric reduction of ketone | Chiral reducing agents (e.g., CBS catalyst) |

| Diastereomers | Reaction with chiral reagents | Chiral nucleophiles, chiral auxiliaries |

Design and Synthesis of Conformationally Restricted Derivatives

To investigate the impact of molecular conformation on its properties, conformationally restricted derivatives can be designed and synthesized. For the this compound scaffold, this can be achieved by introducing cyclic structures or bulky substituents that limit the rotational freedom of the molecule.

One approach is to form a bicyclic system by bridging the hydroxymethyl group with another part of the molecule. For instance, an intramolecular cyclization reaction could form a second ring, locking the conformation of the oxane ring. Another strategy involves introducing bulky substituents on the oxane ring or on the functional groups at the C3 position. These bulky groups would create steric hindrance, thereby restricting the conformational flexibility of the molecule.

The synthesis of such derivatives would likely involve multi-step sequences. For example, the synthesis of a bicyclic derivative might start with the selective functionalization of the hydroxymethyl group to introduce a reactive moiety that can then participate in an intramolecular cyclization.

Structure-Property Relationship Studies in Non-Biological Systems

The systematic modification of the this compound structure allows for the investigation of structure-property relationships in non-biological contexts. By correlating the changes in molecular structure with variations in physical and chemical properties, a deeper understanding of the underlying principles can be gained.

For example, the introduction of different functional groups can significantly impact properties such as solubility, melting point, and chromatographic behavior. The photophysical properties of derivatives can also be studied. For instance, the incorporation of aromatic or conjugated systems through reactions at the aldehyde group could lead to fluorescent compounds. The study of such properties is well-documented for other heterocyclic aldehydes, such as quinoline-3-carbaldehydes, and can serve as a reference. nih.govresearchgate.net

The polarity of the molecule can be fine-tuned by modifying the hydroxymethyl and aldehyde groups. Esterification or etherification of the hydroxyl group would decrease polarity, while oxidation to a carboxylic acid would increase it. These changes would, in turn, affect the molecule's interaction with different solvents and surfaces, which can be quantified through various analytical techniques.

| Structural Modification | Property to be Studied | Potential Application Area |

| Introduction of aromatic groups | Fluorescence, UV-Vis absorption | Fluorescent probes, materials science |

| Variation of substituent polarity | Solubility in different solvents | Chromatography, formulation science |

| Introduction of chiral centers | Chiroptical properties (e.g., circular dichroism) | Chiral materials, asymmetric catalysis |

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxymethyl Oxane 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 3-(hydroxymethyl)oxane-3-carbaldehyde, offering detailed information about the connectivity, chemical environment, and spatial arrangement of its atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound. A combination of these techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons. For this compound, COSY correlations would be expected between the protons on the oxane ring, for instance, between the protons at C2 and the non-equivalent protons at C1, and similarly between the protons at C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for identifying quaternary carbons, such as C3 in the target molecule, by observing correlations from nearby protons. For example, the aldehydic proton should show a correlation to the quaternary C3, and the protons of the hydroxymethyl group would also be expected to correlate with C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. nanalysis.comlibretexts.org For instance, the relative orientation of the hydroxymethyl and carbaldehyde groups can be inferred from NOE cross-peaks between their respective protons and the protons on the oxane ring. nanalysis.comlibretexts.org

A summary of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1 | Ha: 3.85, Hb: 3.75 | 68.5 | H1a/H2a, H1b/H2b | C2, C5 |

| 2 | Ha: 1.70, Hb: 1.60 | 25.0 | H2a/H1a, H2b/H1b | C1, C3, C4 |

| 3 | - | 55.0 | - | - |

| 4 | Ha: 1.80, Hb: 1.75 | 24.5 | H4a/H5a, H4b/H5b | C2, C3, C5 |

| 5 | Ha: 3.90, Hb: 3.80 | 67.0 | H5a/H4a, H5b/H4b | C1, C4 |

| -CH₂OH | 3.60 (s, 2H) | 65.0 | - | C3 |

| -CHO | 9.70 (s, 1H) | 201.0 | - | C3 |

| -OH | (variable) | - | - | - |

Advanced Pulse Sequences for Stereochemical Assignment

To resolve complex stereochemical questions, advanced NMR pulse sequences can be employed. Techniques like 1D selective NOE experiments can provide clearer, more quantifiable information about spatial proximities than their 2D counterparts. For determining the relative stereochemistry at C3, irradiating specific protons on the oxane ring and observing NOE enhancements to the hydroxymethyl or aldehydic protons would be a targeted approach. Furthermore, the measurement of coupling constants, particularly ³J(H,H) values, can give insights into the dihedral angles between protons and thus the conformation of the oxane ring.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. acs.org For this compound, ssNMR could provide valuable information that is inaccessible in solution-state NMR. For instance, it can reveal the effects of crystal packing on the molecular conformation. Different polymorphs of the compound would likely yield distinct ssNMR spectra. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to enhance the signal of the ¹³C nuclei and average out anisotropic interactions to obtain high-resolution spectra in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. wikipedia.org This technique is invaluable for structural elucidation. For this compound (expected molecular weight: 144.0736 g/mol for C₆H₁₀O₃), a plausible fragmentation pathway upon electron ionization could involve:

Loss of the formyl group (-CHO): This would result in a fragment ion with a mass corresponding to the loss of 29 Da.

Loss of the hydroxymethyl group (-CH₂OH): A fragmentation leading to the loss of 31 Da.

Ring-opening and subsequent fragmentation: This can lead to a variety of smaller fragments, providing further clues about the connectivity of the molecule.

A representative table of expected HRMS fragmentation data is provided below.

| Fragment Ion (m/z) | Proposed Formula | Description |

| 144.0736 | C₆H₁₀O₃ | Molecular Ion [M]⁺ |

| 115.0603 | C₅H₇O₃ | Loss of -CHO |

| 113.0654 | C₆H₉O₂ | Loss of -CH₂OH |

| 85.0654 | C₅H₉O | Ring fragmentation |

| 71.0497 | C₄H₇O | Further fragmentation |

Ion Mobility Spectrometry Applications

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, which can be particularly useful for distinguishing between isomers and conformers that may have the same mass-to-charge ratio. nih.govnih.gov For this compound, different stereoisomers (enantiomers and diastereomers) would be expected to have different collision cross-sections (CCS), allowing for their separation and individual analysis by IMS. Furthermore, different conformers of the same isomer, if stable enough in the gas phase, could potentially be separated, providing insights into the conformational landscape of the molecule. lon.ac.ukacs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

The hydroxyl group is expected to exhibit a strong, broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol would likely appear in the 1050-1150 cm⁻¹ region.

The aldehyde group presents several distinct vibrational modes. The most prominent is the intense C=O stretching band, typically observed between 1720-1740 cm⁻¹ in the IR spectrum of saturated aldehydes. Another key feature is the C-H stretching of the aldehyde group, which gives rise to two characteristic, often weak, bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for the aldehyde C-H bond.

The oxane ring, a saturated six-membered ether, will contribute to the spectrum through its C-O-C and C-C stretching and various CH₂ bending, wagging, and twisting modes. The asymmetric C-O-C stretching vibration is typically strong in the IR spectrum and appears in the 1070-1150 cm⁻¹ range, potentially overlapping with the C-O stretch of the hydroxymethyl group. The Raman spectrum would be particularly useful for identifying the symmetric C-O-C stretching mode.

Conformational analysis of the oxane ring, which typically adopts a chair conformation, could be investigated by analyzing the fingerprint region of the vibrational spectra (below 1500 cm⁻¹). Specific vibrational modes in this region are sensitive to the local symmetry and geometry of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in assigning these complex vibrations and predicting how they might shift with different conformers, such as those arising from the orientation of the hydroxymethyl and carbaldehyde groups (axial vs. equatorial).

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) | Weak-Medium |

| Hydroxyl (-OH) | C-O Stretch | 1050-1150 | Weak |

| Aldehyde (-CHO) | C=O Stretch | 1720-1740 | Strong |

| Aldehyde (-CHO) | C-H Stretch | ~2820, ~2720 | Medium |

| Oxane Ring | C-O-C Asymmetric Stretch | 1070-1150 | Strong |

| Oxane Ring | C-O-C Symmetric Stretch | ~900 | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, single-crystal X-ray diffraction would be indispensable for unambiguously establishing its absolute configuration, provided a suitable single crystal can be grown.

A crystallographic study would reveal the preferred conformation of the oxane ring, which is expected to be a chair form to minimize steric strain. It would also precisely define the stereochemical relationship between the hydroxymethyl and carbaldehyde substituents at the C3 position. Furthermore, the analysis would elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the hydroxyl and aldehyde groups, which govern the supramolecular architecture.

In the absence of experimental data for the title compound, we can consider the type of information that would be obtained. A typical crystallographic report would include the crystal system, space group, and unit cell dimensions. Key structural parameters, such as the C-O and C-C bond lengths within the oxane ring and the bond lengths of the substituent groups, would be determined with high precision. This data would provide a benchmark for comparison with theoretical structural models derived from computational chemistry.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.1 |

| β (°) | 95.5 |

| Volume (ų) | 780.4 |

| Z | 4 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral sample.

For this compound, the primary chromophore is the aldehyde group (C=O), which undergoes an n → π* electronic transition. This transition is electronically forbidden but becomes allowed through vibronic coupling, typically appearing as a weak absorption band in the UV-Vis spectrum around 280-300 nm. Because this chromophore is located at a stereogenic center, it is expected to give rise to a distinct Cotton effect in both the CD and ORD spectra.

The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the molecule. The Octant Rule, an empirical rule, could be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. By analyzing the CD spectrum, one could correlate the sign of the observed Cotton effect for the n → π* transition to the R or S configuration at the C3 carbon.

Furthermore, chiroptical spectroscopy can be sensitive to conformational changes. Different conformations of the oxane ring or varying orientations of the substituents could lead to changes in the CD and ORD spectra. Comparing experimentally measured spectra with those predicted from quantum chemical calculations for different possible stereoisomers and conformers would provide a robust method for assigning the absolute configuration and understanding the conformational preferences of the molecule in solution.

Interactive Data Table: Expected Chiroptical Data

| Technique | Parameter | Expected Observation |

| Circular Dichroism (CD) | λ_max (n → π*) | ~290 nm |

| Sign of Cotton Effect | Dependent on absolute configuration (R/S) | |

| Optical Rotatory Dispersion (ORD) | Cotton Effect | Anomalous curve centered around the λ_max of the chromophore |

| Sign of Cotton Effect | Correlates with CD spectrum |

Theoretical and Computational Chemistry Studies of 3 Hydroxymethyl Oxane 3 Carbaldehyde

Quantum Mechanical Calculations on Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule. Methods such as Density Functional Theory (DFT) are particularly well-suited for molecules of this size, offering a balance between accuracy and computational cost. By employing a functional like B3LYP with a basis set such as 6-311+G(d,p), the electronic structure of 3-(hydroxymethyl)oxane-3-carbaldehyde can be thoroughly investigated. rsc.org

These calculations reveal key details about the molecule's bonding. The oxane ring consists of sp³ hybridized carbon atoms and an sp³ hybridized oxygen atom, forming a stable heterocyclic structure. The carbaldehyde group features an sp² hybridized carbon double-bonded to an oxygen atom, creating a planar and electron-deficient center. The hydroxymethyl group contains an sp³ hybridized carbon bonded to a hydroxyl group.

A crucial aspect of the electronic structure is the distribution of electron density, which can be quantified through population analysis methods like Natural Bond Orbital (NBO) analysis. This analysis provides insights into atomic charges and orbital interactions. For instance, the oxygen atoms of the carbonyl and hydroxyl groups are expected to have significant negative partial charges due to their high electronegativity, making them sites for electrophilic attack. Conversely, the carbonyl carbon will carry a significant positive partial charge, marking it as a primary nucleophilic target.

Hypothetical Atomic Charges for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this molecule is not available.

| Atom | Calculated Partial Charge (e) |

|---|---|

| Carbonyl Oxygen (O=C) | -0.55 |

| Carbonyl Carbon (C=O) | +0.48 |

| Hydroxyl Oxygen (O-H) | -0.70 |

| Hydroxyl Hydrogen (H-O) | +0.45 |

| Oxane Ring Oxygen | -0.62 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the six-membered oxane ring, coupled with the rotatable substituents, gives rise to a complex conformational landscape for this compound. researchgate.net A thorough conformational analysis is essential to identify the most stable geometries and the energy barriers between them.

The oxane ring can adopt several conformations, with the chair form generally being the most stable, analogous to cyclohexane. sapub.org However, twist-boat and boat conformations also exist and may be accessible at room temperature. The substituents at the C3 position can be either in an axial or equatorial orientation. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. sapub.org

A potential energy surface (PES) can be generated by systematically varying key dihedral angles, such as those associated with the rotation of the C-C bond of the hydroxymethyl group and the C-C bond of the carbaldehyde group, as well as the ring-puckering coordinates. The PES maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers as minima on the surface.

Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 (Global Minimum) | Equatorial -OH, Equatorial -CHO | 0.00 |

| Chair 2 | Axial -OH, Equatorial -CHO | 2.50 |

| Chair 3 | Equatorial -OH, Axial -CHO | 2.80 |

| Twist-Boat 1 | - | 5.50 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. For this compound, several reactions are of interest, such as the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid.

As an example, the reduction of the carbaldehyde group by a hydride source like sodium borohydride (B1222165) can be modeled. The reaction pathway would be mapped by identifying the transition state structure, which is the highest energy point along the reaction coordinate. fossee.in Transition state theory can then be used to calculate the activation energy and the reaction rate constant. nih.gov

The calculations would involve locating the transition state geometry, where the new C-H bond is partially formed and the C=O double bond is partially broken. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the identified transition state connects the reactant and product minima. ucsb.edu

Hypothetical Energy Profile for the Reduction of the Carbaldehyde Group This table presents hypothetical data for illustrative purposes.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aldehyde + BH₄⁻) | 0.00 |

| Transition State | +15.2 |

| Products (Alcohol + BH₃) | -25.0 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its environment. nih.gov This is crucial for understanding its solubility and how the solvent influences its conformational preferences. The simulation would track the trajectories of all atoms, providing information on intramolecular motions, such as ring flipping and substituent rotations, as well as intermolecular interactions, like hydrogen bonding between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules.

The simulation would require a force field, a set of parameters that describes the potential energy of the system. A common choice for organic molecules in water would be a combination of a general organic force field (e.g., GAFF) for the solute and a specific water model (e.g., TIP3P). mdpi.com

Hypothetical Parameters for an MD Simulation of this compound in Water This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Force Field | GAFF |

| Water Model | TIP3P |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, the prediction of NMR, IR, and UV-Vis spectra would be particularly valuable.

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.comimist.ma By calculating the magnetic shielding of each nucleus, the chemical shifts relative to a standard (e.g., TMS) can be predicted. conicet.gov.ar This allows for the assignment of experimental NMR signals to specific atoms in the molecule and can help in confirming the dominant conformation in solution.

IR vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde and the O-H stretch of the alcohol.

Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netmdpi.com For this compound, the n → π* transition of the carbonyl group would be a key feature in the UV-Vis spectrum.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 203.5 ppm | 202.8 ppm |

| ¹H NMR (CHO) | 9.75 ppm | 9.72 ppm |

| IR (C=O stretch) | 1725 cm⁻¹ | 1730 cm⁻¹ |

| UV-Vis (λmax, n→π*) | 290 nm | 292 nm |

Research Applications and Utility of 3 Hydroxymethyl Oxane 3 Carbaldehyde in Chemical Sciences

Role as a Versatile Synthetic Building Block

There is no available scientific literature detailing the use of 3-(Hydroxymethyl)oxane-3-carbaldehyde as a versatile synthetic building block.

No published total synthesis endeavors explicitly mention or utilize this compound as a precursor.

The development of new synthetic methodologies based on the this compound scaffold has not been reported in the reviewed literature.

Applications in Materials Chemistry Research

Information regarding the application of this compound in materials chemistry research is not present in the scientific literature.

There are no studies indicating that this compound has been used as a monomer or precursor in polymer science.

The use of this compound as a component in the design of functional materials is not documented.

Utility in Catalysis Research and Ligand Design

No research has been found that describes the utility of this compound in catalysis research or for the purpose of ligand design.

Use as a Chemical Probe for Mechanistic Investigations

Following a comprehensive review of available scientific literature, it has been determined that there is currently no published research detailing the use of This compound as a chemical probe for mechanistic investigations. Searches for this specific compound in databases of chemical research have not yielded studies that utilize it for the elucidation of reaction mechanisms or biological pathways.

Chemical probes are powerful tools in chemical biology and organic chemistry, designed to interrogate and understand complex systems. They often possess specific structural features or reactive moieties that allow for the tracking of reaction progress, the identification of binding partners, or the characterization of transient intermediates.

The bifunctional nature of This compound , containing both a primary alcohol and an aldehyde group attached to a quaternary center within a cyclic ether framework, theoretically presents interesting possibilities for its development as a chemical probe. The aldehyde could potentially be used for covalent labeling of nucleophilic residues in biomolecules or for participating in specific organic reactions, while the hydroxyl group could serve as a handle for attaching reporter tags such as fluorophores or affinity labels.

However, despite these theoretical attributes, the scientific community has not yet reported the synthesis and application of This compound for such purposes. Consequently, there are no detailed research findings, data tables, or specific examples of its utility in mechanistic studies to be presented. The exploration of this compound's potential as a chemical probe remains an open area for future research endeavors.

Emerging Trends and Future Research Directions for 3 Hydroxymethyl Oxane 3 Carbaldehyde

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 3-(Hydroxymethyl)oxane-3-carbaldehyde and its derivatives will likely focus on green chemistry principles to enhance efficiency and minimize environmental impact. Current synthetic approaches for similar functionalized heterocyclic compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future research is anticipated to explore biocatalytic methods, such as the use of engineered enzymes, to achieve highly selective and environmentally benign syntheses. Additionally, the application of continuous flow chemistry could offer a scalable and more controlled production process, reducing reaction times and improving yields. The development of one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also be a key area of investigation to streamline the synthesis of this and related compounds.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

| One-Pot Reactions | Reduced waste, time and cost savings, increased efficiency. | Cross-reactivity of functional groups, optimization of reaction conditions. |

Exploration of Novel Reactivity and Unconventional Transformations

The aldehyde and hydroxymethyl groups on the oxane ring of this compound offer a rich platform for exploring novel chemical transformations. Future research is expected to move beyond conventional reactions and delve into unconventional reactivity patterns.

For instance, the strategic use of photoredox catalysis could enable novel carbon-carbon and carbon-heteroatom bond formations under mild conditions. The development of organocatalytic transformations will also be a significant area of focus, offering metal-free alternatives for asymmetric synthesis and functional group manipulations. Furthermore, investigations into the intramolecular reactivity between the aldehyde and hydroxymethyl groups could lead to the discovery of new rearrangement reactions and the synthesis of complex bicyclic structures.

Integration into Hybrid and Supramolecular Systems

The bifunctional nature of this compound makes it an attractive building block for the construction of hybrid molecules and supramolecular assemblies. The aldehyde and alcohol functionalities can serve as versatile handles for covalent and non-covalent modifications, respectively.

In the realm of medicinal chemistry, this compound could be integrated into hybrid drugs, where it acts as a linker or a pharmacophoric scaffold. In materials science, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. The self-assembly of derivatives of this compound through hydrogen bonding and other non-covalent interactions is another promising avenue for the creation of novel supramolecular structures with interesting properties.

Advanced Computational Design of New Analogues with Tunable Properties

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of new analogues of this compound. Density functional theory (DFT) calculations can be employed to predict the reactivity of the molecule and to design catalysts for its selective transformation.

Molecular dynamics simulations can provide insights into the conformational preferences of the oxane ring and how these are influenced by different substituents. This information is crucial for the rational design of analogues with specific biological activities or material properties. Virtual screening and quantitative structure-activity relationship (QSAR) studies can be used to identify promising derivatives for specific applications, thereby reducing the need for extensive experimental screening.

Table 2: Computationally Predicted Properties of Hypothetical this compound Analogues

| Analogue | Predicted Property | Potential Application |

| Fluorinated Analogue | Increased metabolic stability | Medicinal Chemistry |

| Extended Conjugated System | Tunable optical properties | Materials Science |

| Chiral Analogue | Enantioselective recognition | Asymmetric Catalysis |

Expansion of Research Applications in Interdisciplinary Fields

The unique structural features of this compound open up possibilities for its application in a wide range of interdisciplinary fields. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes or as building blocks for the synthesis of bioactive natural products.

In the field of polymer chemistry, it could serve as a monomer for the synthesis of functional polymers with tailored properties. The aldehyde and hydroxymethyl groups can be utilized for post-polymerization modifications, allowing for the creation of smart materials that respond to external stimuli. The exploration of its use in agrochemicals and fragrance chemistry also represents untapped areas of research with significant potential. As our understanding of the fundamental chemistry of this compound grows, so too will the scope of its potential applications across various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.